![molecular formula C26H23BrFN7O3 B8180757 (2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide](/img/structure/B8180757.png)
(2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide
Overview
Description
(2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C26H23BrFN7O3 and its molecular weight is 580.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide , also known as Danicopan, is a small molecule complement factor D inhibitor. It has garnered attention for its potential therapeutic applications, particularly in the treatment of paroxysmal nocturnal hemoglobinuria (PNH) and other hematological disorders.
- Molecular Formula : C26H23BrFN7O3
- Molecular Weight : 580.4 g/mol
- Purity : Typically 95% .
Danicopan functions by inhibiting complement factor D, which plays a crucial role in the alternative pathway of the complement system. This inhibition prevents the activation of downstream components, thereby reducing hemolysis and inflammation associated with diseases like PNH.
Antiviral Properties
Recent studies have suggested that compounds similar to Danicopan exhibit antiviral properties. For instance, heterocyclic compounds containing indazole structures have shown significant activity against various viruses. In particular, derivatives have been tested for their efficacy against herpes simplex virus (HSV) and other viral strains . While specific data on Danicopan's antiviral activity is limited, its structural analogs indicate a potential for similar effects.
Clinical Applications
Danicopan is indicated as an add-on therapy to ravulizumab or eculizumab for treating extravascular hemolysis in adults with PNH. Its use is associated with a reduced risk of hemolytic episodes and improved patient outcomes . However, it is not effective as a standalone treatment and should be used in conjunction with other therapies.
Case Studies
- Clinical Trial Data : In a clinical trial involving patients with PNH, Danicopan was administered at a dosage of 150 mg three times daily. The study reported that patients experienced significant reductions in hemolysis markers compared to placebo groups .
- Adverse Effects : While generally well-tolerated, some patients experienced elevated liver enzymes and gastrointestinal disturbances. Monitoring for serious infections is essential due to the immunosuppressive nature of complement inhibitors .
Research Findings
A systematic review of related compounds indicates that modifications in the indazole structure can enhance biological activity. For example, compounds with additional pyrimidine or bromopyridine moieties demonstrated improved binding affinity to target receptors .
Comparative Analysis of Related Compounds
Compound Name | Mechanism of Action | Indications | Notable Efficacy |
---|---|---|---|
Danicopan | Complement Factor D Inhibitor | PNH | Reduces hemolysis |
Other Indazole Derivatives | Antiviral Activity | HSV, HCV | High cytotoxicity threshold |
Scientific Research Applications
Pharmacological Studies
Danicopan has been investigated for its role as a Factor D inhibitor , which is crucial in the alternative pathway of the complement system. This pathway is implicated in various diseases, including age-related macular degeneration and other inflammatory conditions. By inhibiting Factor D, Danicopan may help modulate immune responses and reduce tissue damage caused by excessive complement activation .
Cancer Research
The compound's structural components suggest potential applications in oncology. The indazole moiety is known for its anticancer properties. Studies have indicated that compounds containing indazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Danicopan's unique structure may enhance its efficacy as a chemotherapeutic agent .
Neuropharmacology
Research indicates that pyrrolidine derivatives can exhibit neuroprotective effects. Danicopan may be explored for its potential to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features to Danicopan possess antimicrobial properties. Investigating its efficacy against various bacterial and fungal strains could reveal new therapeutic options in combating resistant pathogens .
Case Studies and Research Findings
Properties
IUPAC Name |
1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrFN7O3/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBARDGJJAGJAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrFN7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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